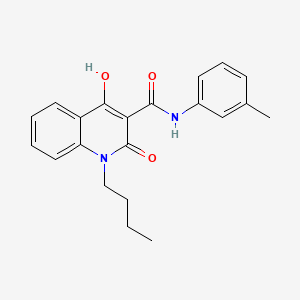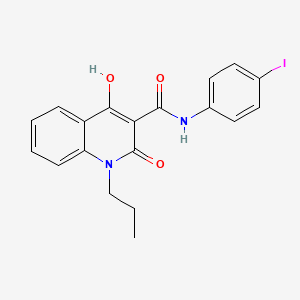![molecular formula C21H25N5O2 B604617 3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one CAS No. 352549-88-3](/img/structure/B604617.png)
3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclohexylidenehydrazinyl group, a tetrahydropyridazinyl group, and an indolone core, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexylidenehydrazinyl group, the construction of the tetrahydropyridazinyl ring, and the final coupling with the indolone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazinyl group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one: has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Similar compounds include (3Z)-3-[(2-phenylhydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one and (3Z)-3-[(2-methylhydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one .
3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one: can be compared with other indolone derivatives and hydrazinyl compounds.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
352549-88-3 |
|---|---|
Molekularformel |
C21H25N5O2 |
Molekulargewicht |
379.5g/mol |
IUPAC-Name |
3-[3-[(E)-(cyclohexylidenehydrazinylidene)methyl]-1-ethyl-2-hydroxyindol-5-yl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C21H25N5O2/c1-2-26-19-10-8-14(18-9-11-20(27)25-24-18)12-16(19)17(21(26)28)13-22-23-15-6-4-3-5-7-15/h8,10,12-13,28H,2-7,9,11H2,1H3,(H,25,27)/b22-13+ |
InChI-Schlüssel |
CFQYESYBJQENHL-LPYMAVHISA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C3=NNC(=O)CC3)C(=C1O)C=NN=C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


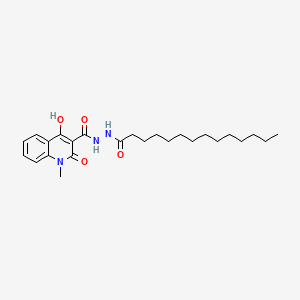
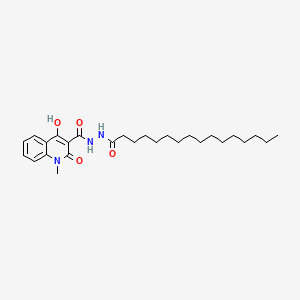
![N'-[(2-bromophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604538.png)
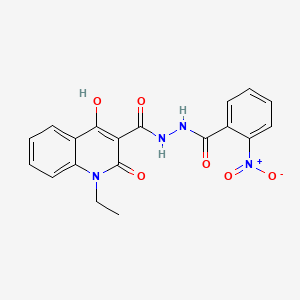
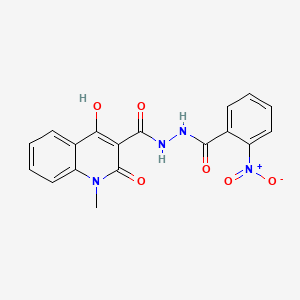
![4-bromo-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604542.png)
![4-bromo-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604543.png)
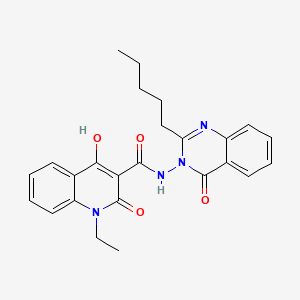
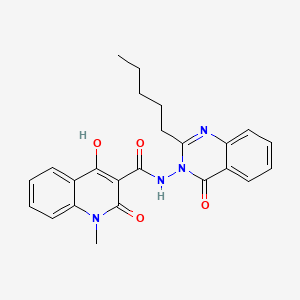
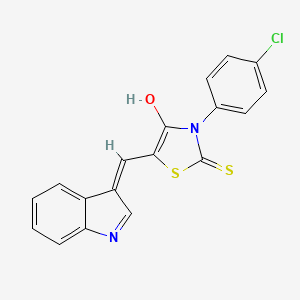
![2-[(3-Chloro-4-methylanilino)methylene]-4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione](/img/structure/B604551.png)
![(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604552.png)
